4-[(4-chlorobenzyl)oxy]benzohydrazide
Description
4-[(4-Chlorobenzyl)oxy]benzohydrazide is a benzohydrazide derivative characterized by a central benzene ring substituted with a hydrazide group (–CONHNH₂) and a 4-chlorobenzyloxy moiety (–OCH₂C₆H₄Cl) at the para position. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to form hydrazone derivatives via condensation with aldehydes or ketones . The 4-chlorobenzyl group enhances lipophilicity and may influence bioactivity by interacting with hydrophobic pockets in biological targets . Its molecular formula is C₁₄H₁₃ClN₂O₂, with a molecular weight of 276.72 g/mol.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-1-10(2-6-12)9-19-13-7-3-11(4-8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOOLUXJUJUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 4-[(4-chlorobenzyl)oxy]benzohydrazide, highlighting differences in substituents and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-methoxybenzylidene derivative (C₂₂H₁₉ClN₂O₃) exhibits moderate antimicrobial activity, attributed to the electron-donating methoxy group enhancing solubility and membrane penetration . Pyrazole-containing analogues (e.g., C₃₁H₂₇ClN₄O₃) show potent CYP2B6 inhibition, likely due to the pyrazole ring’s ability to coordinate with heme iron in cytochrome P450 enzymes . Fluorophenyl-substituted derivatives (e.g., C₃₀H₂₂ClFN₄O₂) demonstrate improved metabolic stability compared to non-fluorinated counterparts, as fluorine reduces susceptibility to oxidative degradation .
Structural Flexibility vs. Target Specificity :
- Compounds with dual 4-chlorobenzyloxy groups (e.g., C₂₈H₂₂ClN₂O₃) exhibit broader-spectrum bioactivity but lower selectivity, while pyrazole hybrids (C₃₁H₂₇ClN₄O₃) show higher specificity for CYP2B6 .
- Replacement of the benzohydrazide core with a pyridine ring (C₁₂H₁₀ClN) simplifies the structure but retains CYP2B6 inhibitory activity, suggesting the 4-chlorobenzyl group is critical for target engagement .
Synthetic Accessibility: Hydrazone derivatives are typically synthesized via refluxing hydrazides with aldehydes in ethanol/acetic acid (e.g., ). Pyrazole hybrids require multi-step protocols involving cyclocondensation reactions .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 4-Methoxybenzylidene Derivative | Pyrazole Hybrid (C₃₁H₂₇ClN₄O₃) |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 5.1 |
| Aqueous Solubility (µg/mL) | 12.4 | 8.9 | 3.5 |
| Metabolic Stability (t₁/₂, h) | 1.2 | 2.5 | 6.8 |
| CYP2B6 Inhibition (IC₅₀) | >10 µM | 7.3 µM | 0.9 µM |
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